molecular formula C12H6Br2N2O4 B1355337 2,2'-Dibromo-5,5'-dinitrobiphenyl CAS No. 52026-22-9

2,2'-Dibromo-5,5'-dinitrobiphenyl

Cat. No.: B1355337
CAS No.: 52026-22-9
M. Wt: 401.99 g/mol
InChI Key: ZIVFUJSGWQGGPE-UHFFFAOYSA-N
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Description

2,2’-Dibromo-5,5’-dinitrobiphenyl is an organic compound with the molecular formula C12H6Br2N2O4. It is a biphenyl derivative characterized by the presence of two bromine atoms and two nitro groups. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Dibromo-5,5’-dinitrobiphenyl can be synthesized through a solvent-free Ullmann coupling reaction. This method involves the coupling of 2,5-dibromonitrobenzene in the presence of a copper catalyst under high-temperature conditions . The reaction typically yields high purity products and is favored for its efficiency and simplicity.

Industrial Production Methods

Industrial production of 2,2’-Dibromo-5,5’-dinitrobiphenyl often involves large-scale Ullmann coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dibromo-5,5’-dinitrobiphenyl undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas and palladium catalysts.

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions.

Major Products

    Reduction: The major product is 2,2’-dibromo-5,5’-diaminobiphenyl.

    Substitution: Depending on the substituent introduced, various biphenyl derivatives can be formed.

Scientific Research Applications

2,2’-Dibromo-5,5’-dinitrobiphenyl is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Dibromo-5,5’-dinitrobiphenyl involves its electron-withdrawing nitro groups, which influence the reactivity of the biphenyl core These groups facilitate various chemical transformations by stabilizing reaction intermediates and transition states

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Dibromo-5,5’-dinitrobiphenyl is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in organic synthesis. This combination allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

1-bromo-2-(2-bromo-5-nitrophenyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2N2O4/c13-11-3-1-7(15(17)18)5-9(11)10-6-8(16(19)20)2-4-12(10)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVFUJSGWQGGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547379
Record name 2,2'-Dibromo-5,5'-dinitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52026-22-9
Record name 2,2'-Dibromo-5,5'-dinitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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